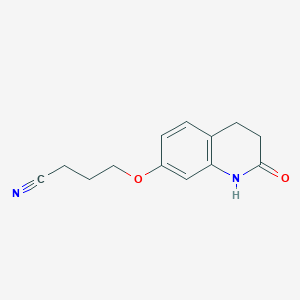

4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanenitrile

Beschreibung

Eigenschaften

Molekularformel |

C13H14N2O2 |

|---|---|

Molekulargewicht |

230.26 g/mol |

IUPAC-Name |

4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanenitrile |

InChI |

InChI=1S/C13H14N2O2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6,8H2,(H,15,16) |

InChI-Schlüssel |

QMROINODPBCFSE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanenitrile typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with butanenitrile under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanenitrile may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

- Structure: This compound (referred to as Compound 9 in ) shares a nitrile group but diverges significantly in its core structure, featuring a tetrahydrofuran ring, a pyrimidinone moiety, and bulky protecting groups (e.g., tert-butyldimethylsilyl).

- Key Differences: The nitrile is part of a propanenitrile phosphino linker, unlike the butanenitrile ether in the target compound. The presence of sulfur and phosphorous atoms introduces additional reactivity (e.g., susceptibility to oxidation or nucleophilic attack). Bulky substituents reduce crystallinity compared to the simpler tetrahydroquinolinone system .

(b) Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

- Structure : A triazole-containing fungicide with an ether-linked biphenyl group and a hydroxyl-terminated side chain.

- Key Differences :

Functional Group Analogues

(a) Piperazine (C₄H₁₀N₂)

- Structure : A simple bicyclic amine lacking aromaticity or nitrile groups.

- Key Differences :

(b) p-Phenetidine (4-Ethoxyaniline)

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

The target compound’s nitrile group can engage in weak C≡N···H–X hydrogen bonds, as observed in nitrile-containing crystals . In contrast:

- Compound 9 : Bulky substituents likely disrupt efficient packing, resulting in lower melting points.

- Bitertanol: Hydroxyl and triazole groups form stronger hydrogen bonds, increasing thermal stability.

Solubility and Reactivity

Data Table: Comparative Analysis

Research Implications

Comparisons with analogues underscore the importance of:

- Nitrile Positioning : Propanenitrile vs. butanenitrile chains affect conformational flexibility.

- Substituent Effects: Bulky groups (e.g., in Compound 9) vs. compact cores (e.g., tetrahydroquinolinone) dictate crystallinity and stability .

Further studies leveraging crystallographic databases (CSD) and hydrogen-bonding analyses (Etter’s graph theory) are recommended to refine predictive models for such compounds .

Biologische Aktivität

4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C13H15N3O3

- Molecular Weight : 249.27 g/mol

- CAS Number : 58899-27-7

- IUPAC Name : 4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid

The compound exhibits its biological activity primarily through modulation of various biochemical pathways. Notably, it interacts with retinoic acid receptor-related orphan receptor gamma t (RORγt), a critical regulator in immune response and autoimmune diseases. The inhibition of RORγt can lead to reduced Th17 cell activity, which is implicated in conditions such as psoriasis and rheumatoid arthritis .

Antiinflammatory Effects

Research indicates that derivatives of tetrahydroquinoline compounds can exhibit significant anti-inflammatory properties. For instance, one study demonstrated that a related compound effectively reduced inflammation in mouse models of rheumatoid arthritis without adverse effects after prolonged administration .

Antioxidant Properties

The antioxidant capabilities of this compound have also been explored. It has shown potential in scavenging free radicals and reducing oxidative stress markers in vitro and in vivo studies, which may contribute to its protective effects against cellular damage.

Study on RORγt Inhibition

A recent study focused on the synthesis and evaluation of tetrahydroquinoline derivatives revealed that these compounds could serve as effective RORγt inverse agonists. The lead compound demonstrated a bioavailability of 48.1% in mice and was effective at lower doses for treating psoriasis .

| Compound | Bioavailability (Mice) | Efficacy in Psoriasis | Adverse Effects |

|---|---|---|---|

| D4 | 48.1% | Effective | None observed |

| GSK2981278 | 6.2% | Moderate | Observed |

Neuroprotective Effects

In another investigation into the neuroprotective effects of similar compounds, it was found that tetrahydroquinoline derivatives could inhibit butyrylcholinesterase (BuChE) activity. This inhibition is crucial as BuChE is involved in the breakdown of acetylcholine, a neurotransmitter vital for cognitive function. The most potent derivative exhibited an IC50 value of 5.07 µM against BuChE .

Comparative Analysis with Other Compounds

To illustrate the efficacy of 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanenitrile compared to other known compounds:

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| 4-(2-Oxo...) | 5.07 | >19.72 |

| Donepezil | 10.0 | - |

| GSK2981278 | 20.0 | - |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanenitrile, and how do they influence experimental design?

- Answer : The compound (C₁₃H₁₄N₂O₂, MW 230.26 g/mol) has a density of 1.176 g/cm³ and a predicted boiling point of 474.8°C . Its pKa (~14.39) suggests low aqueous solubility under neutral conditions, necessitating polar aprotic solvents (e.g., DMF or DMSO) for dissolution in synthesis or bioassays. Stability studies should account for hydrolysis risks due to the nitrile group, requiring inert atmospheres or low-temperature storage .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| Density | 1.176 g/cm³ |

| Predicted Boiling Pt | 474.8°C |

| pKa | 14.39 |

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, analogs with quinoline cores (e.g., 2-arylquinolines) are characterized via ¹H NMR to confirm substituent positions and HRMS for molecular ion validation . Infrared (IR) spectroscopy can verify the nitrile stretch (~2200 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .

Q. How should researchers handle discrepancies in predicted vs. observed physical properties?

- Answer : Predicted properties (e.g., boiling point) often derive from computational models (e.g., group contribution methods). Discrepancies arise from intermolecular interactions (e.g., hydrogen bonding in the solid state). Validate predictions experimentally via differential scanning calorimetry (DSC) for melting points or gas chromatography for volatility .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for high yield and purity?

- Answer :

-

Step 1 : Use Ullmann coupling or SNAr reactions to attach the tetrahydroquinolinone moiety to the butanenitrile chain, leveraging CuI catalysts or K₂CO₃ in DMF at 80–100°C .

-

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

-

Step 3 : Final recrystallization in ethanol/water mixtures enhances purity (>95% by HPLC) .

Reaction Parameter Optimal Condition Catalyst CuI (5 mol%) Solvent DMF Temperature 80–100°C Purification Silica gel chromatography

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Answer :

- Core Modifications : Vary substituents on the tetrahydroquinolinone ring (e.g., electron-withdrawing groups at C-7) to assess impact on bioactivity.

- Nitrile Replacement : Substitute the nitrile with carboxylic acid or amide groups to probe metabolic stability.

- Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., apoptosis in cancer lines) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes like kinases or cytochrome P450. Pair with molecular dynamics (GROMACS) to simulate binding stability. Validate predictions via SPR (surface plasmon resonance) for binding affinity .

Q. How do researchers address contradictions in mechanistic hypotheses for this compound’s bioactivity?

- Answer :

- Hypothesis Testing : Use knockout cell lines (e.g., CRISPR-Cas9) to confirm target engagement.

- Omics Integration : Transcriptomics/proteomics can identify off-target effects (e.g., oxidative stress pathways).

- Kinetic Studies : Measure IC₅₀ shifts under varying ATP concentrations to distinguish competitive vs. allosteric inhibition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.